molecular formula C10H9N3O3 B1426754 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1233234-91-7

1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1426754
CAS No.: 1233234-91-7
M. Wt: 219.2 g/mol
InChI Key: GQKNAUVJNPQCSK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Cycloaddition Reaction: The formation of the triazole ring is often achieved through a cycloaddition reaction between an azide and an alkyne

    Substitution Reaction: The methoxyphenyl group can be introduced through a substitution reaction involving a suitable precursor, such as 2-methoxyphenyl azide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents under specific conditions.

Industrial production methods for this compound may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the carboxylic acid group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.

Scientific Research Applications

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.

    1-(2-Hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The hydroxy group may alter its chemical properties and interactions with biological targets.

    1-(2-Methoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid: The position of the carboxylic acid group may influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-9-5-3-2-4-8(9)13-6-7(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKNAUVJNPQCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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